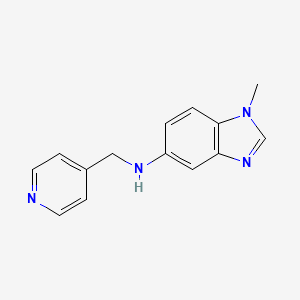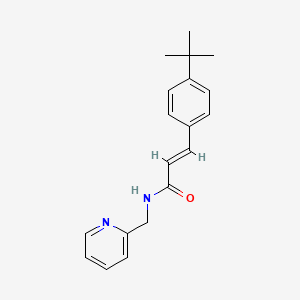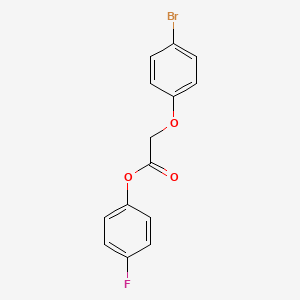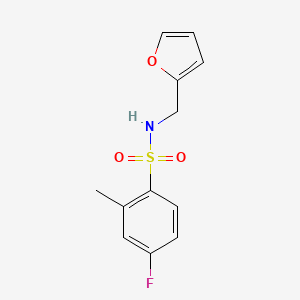![molecular formula C16H14ClNO3 B5755932 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)
5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid, also known as CDMB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is a derivative of benzoic acid and has a molecular weight of 337.78 g/mol. In
科学研究应用
5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid works by inhibiting the activity of a key enzyme called topoisomerase II, which is involved in DNA replication and cell division. Inhibition of this enzyme leads to the death of cancer cells.
作用机制
The mechanism of action of 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid involves the inhibition of topoisomerase II activity. This enzyme is responsible for unwinding DNA during replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells. 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid has also been shown to have anti-inflammatory and anti-oxidant properties. Studies have also shown that 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid can inhibit the growth of bacteria and fungi, indicating its potential use as an antimicrobial agent.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanisms of cancer cell death and developing new cancer therapies. However, one of the limitations of using 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid is its low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid. One area of interest is in the development of new cancer therapies that target topoisomerase II. Another area of interest is in the development of new antimicrobial agents that are effective against drug-resistant bacteria and fungi. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid and its potential use in other scientific research applications.
Conclusion:
In conclusion, 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid is a chemical compound that has shown promising results in various scientific research applications. Its potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and antimicrobial activity make it an ideal candidate for further study. While there are some limitations to using 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid in lab experiments, its potential benefits make it a valuable tool for advancing scientific research.
合成方法
The synthesis of 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid involves a series of chemical reactions. The starting material is 3,4-dimethylbenzoyl chloride, which is reacted with 5-chloroanthranilic acid in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain pure 5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid.
属性
IUPAC Name |
5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-9-3-4-11(7-10(9)2)15(19)18-14-6-5-12(17)8-13(14)16(20)21/h3-8H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUFRUHTHYQHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-{[(3,4-dimethylphenyl)carbonyl]amino}benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)


![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)
![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)



![2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5755945.png)
![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)
